molecular formula C11H16OS B13250060 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol

Cat. No.: B13250060
M. Wt: 196.31 g/mol
InChI Key: PGBJNCBONZHANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with two methyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which leads to the formation of cyclopentadienes . The thiophene ring can be introduced through various thiophene synthesis methods, such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific industrial methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1,2-dimethyl-2-thiophen-2-ylcyclopentan-1-ol

InChI

InChI=1S/C11H16OS/c1-10(9-5-3-8-13-9)6-4-7-11(10,2)12/h3,5,8,12H,4,6-7H2,1-2H3

InChI Key

PGBJNCBONZHANX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.